molecular formula C20H13N5O2S2 B2970177 N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1797960-31-6

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2970177
CAS No.: 1797960-31-6
M. Wt: 419.48
InChI Key: VWKKOWYRYVCTIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a synthetic compound known for its intriguing chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including a thiophene ring, an oxadiazole ring, and a benzo[c][1,2,5]thiadiazole moiety, which contribute to its unique properties and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step reactions. A common synthetic route includes:

  • Starting with the formation of 3-(thiophen-2-yl)-1,2,4-oxadiazole by cyclization of thiophene-2-carboxylic acid hydrazide with a suitable carbonyl compound.

  • Coupling this intermediate with 2-bromo-methylphenyl using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

For industrial-scale production, optimization of reaction conditions such as temperature, solvent choice, and catalyst concentration is essential to maximize yield and purity. Continuous flow processes and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo a variety of chemical reactions:

  • Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

  • Reduction: Reduction reactions may target the oxadiazole ring or other reducible functional groups.

  • Substitution: Aromatic substitution reactions, particularly electrophilic aromatic substitution, can occur on the thiophene and benzo[c][1,2,5]thiadiazole rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens or sulfonyl chlorides for substitution.

Major Products Formed

The major products from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to thiophene sulfoxide, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has diverse applications in scientific research:

  • Chemistry: As a building block for the synthesis of more complex molecules, including potential pharmaceuticals and advanced materials.

  • Biology: Investigated for its biological activity, including potential antimicrobial, antiviral, and anticancer properties.

  • Medicine: Studied as a candidate for drug development, targeting specific enzymes, receptors, or pathways.

  • Industry: Utilized in the development of materials with unique electronic, optical, or mechanical properties, such as organic semiconductors or photovoltaic materials.

Comparison with Similar Compounds

Unique Features

Compared to other compounds with similar structures, N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity.

Similar Compounds

  • N-(2-benzylphenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

  • N-(2-phenyl-1,2,4-oxadiazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

  • 3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylmethylbenzo[c][1,2,5]thiadiazole

These compounds share structural similarities but differ in the specific substitutions and functional groups, leading to variations in their properties and applications.

This gives you a comprehensive overview of this compound

Properties

IUPAC Name

N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N5O2S2/c26-20(13-7-8-15-16(10-13)25-29-24-15)21-14-5-2-1-4-12(14)11-18-22-19(23-27-18)17-6-3-9-28-17/h1-10H,11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKKOWYRYVCTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.